

Anacetrapib clinical endpoints assessment

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Anacetrapib

CAS No.: 875446-37-0

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Clinical Endpoints of Anacetrapib

The table below summarizes the key efficacy and safety endpoints for **anacetrapib**, primarily derived from the large-scale REVEAL outcomes trial [1] [2] [3].

Endpoint Category	Specific Measure	Results with Anacetrapib (100 mg) + Statin vs. Placebo + Statin
Primary Efficacy Endpoint	Major Coronary Events (Composite of coronary death, myocardial infarction, coronary revascularization)	Significant Reduction [2]
Key Efficacy Endpoints	Low-Density Lipoprotein Cholesterol (LDL-C)	Reduction of 25–40% [1]; -40% (from 81 mg/dL to 45 mg/dL) [3]
	High-Density Lipoprotein Cholesterol (HDL-C)	Increase of >100% (more than double) [1]
	Adjudicated Cardiovascular Events (CV death, MI, unstable angina, stroke)	2.0% vs. 2.6% (Placebo) [3]
Safety Endpoints	Blood Pressure	No significant difference vs. placebo [3]

Endpoint Category	Specific Measure	Results with Anacetrapib (100 mg) + Statin vs. Placebo + Statin
	Serum Electrolytes or Aldosterone	No significant difference vs. placebo [3]
	Adverse Drug Accumulation	Accumulation in adipose tissue noted [2]

Experimental Protocol: Assessment of Anacetrapib in High-Risk Vascular Disease

This protocol is designed based on the methodology of the **Randomized Evaluation of the Effects of Anacetrapib through Lipid-modification (REVEAL)** trial [1].

Study Design

- **Type:** Randomized, double-blind, placebo-controlled clinical trial.
- **Primary Objective:** To determine whether adding **anacetrapib** to effective statin therapy reduces the incidence of major coronary events.
- **Duration:** Long-term follow-up, with a median treatment duration of at least 4 years.

Participant Recruitment

- **Population:** Adults with pre-existing atherosclerotic vascular disease (e.g., history of coronary heart disease, cerebrovascular disease).
- **Sample Size:** Approximately 30,000 participants.
- **Key Baseline Characteristics:**
 - **Mean Age:** 67 years
 - **Sex:** Majority male (84%)
 - **Comorbidities:** 37% with diabetes mellitus.
 - **Baseline Lipids (on statin):** Mean LDL-C 61 mg/dL; Mean HDL-C 40 mg/dL [1].

Intervention and Comparator

- **Intervention Group: Anacetrapib** 100 mg, administered orally once daily, in addition to background atorvastatin therapy.
- **Control Group:** Matching placebo, administered orally once daily, in addition to background atorvastatin therapy.

Endpoint Assessment

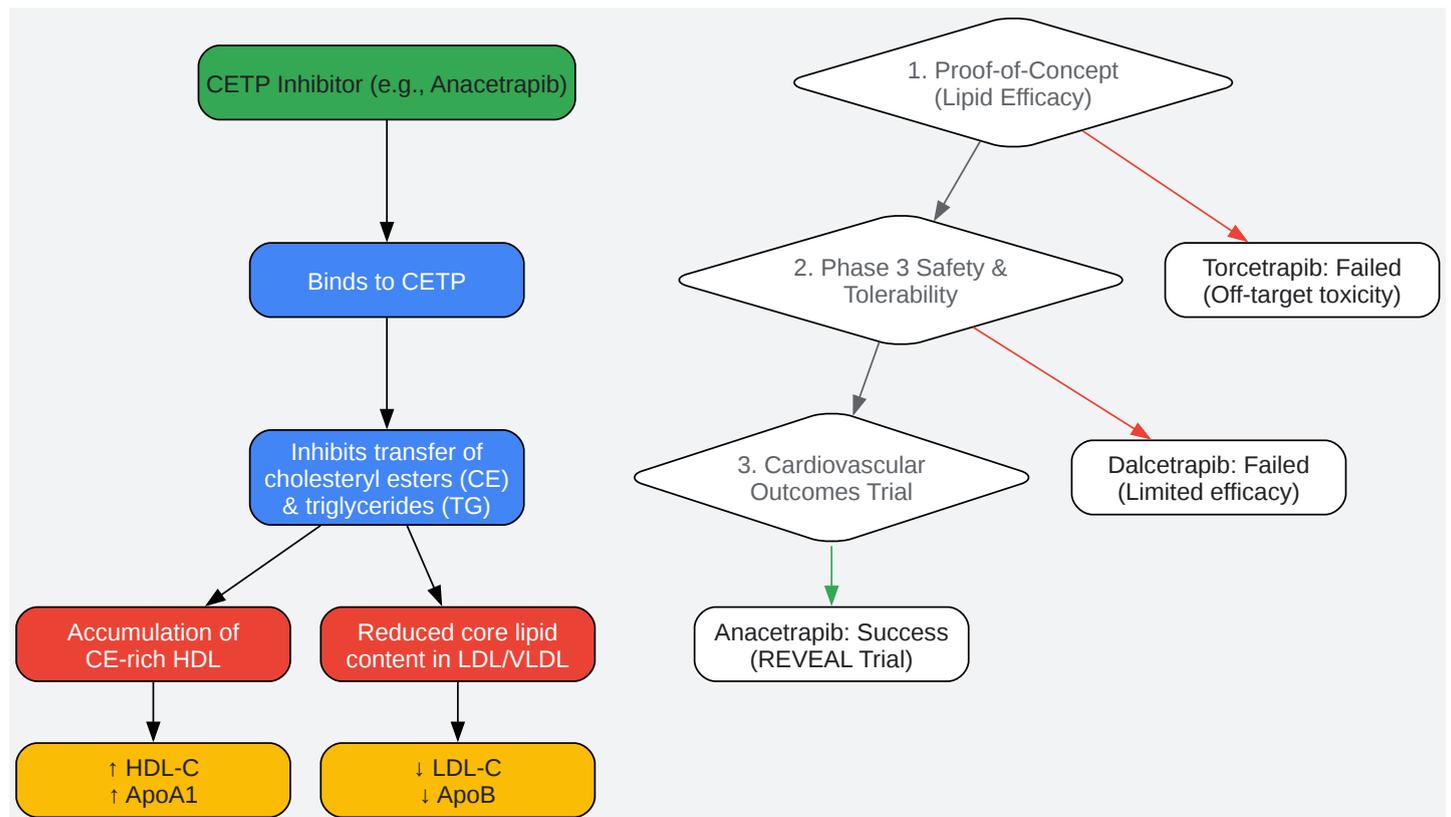
- **Primary Efficacy Endpoint:**
 - **Major Coronary Events:** A composite of coronary death, myocardial infarction, or coronary revascularization. The analysis is performed on an intention-to-treat basis [1].
- **Key Secondary Endpoints:**
 - Changes in lipid parameters: LDL-C, HDL-C, Apolipoprotein B (ApoB), and Lipoprotein(a) [Lp(a)].
 - Incidence of other cardiovascular events (e.g., stroke, hospitalization for unstable angina).
 - All-cause mortality.
- **Safety Endpoints:**
 - Serious adverse events.
 - Changes in blood pressure, serum electrolytes, and aldosterone levels [3].
 - Monitoring for specific off-target effects, including drug accumulation in adipose tissue [2].

Data Collection and Statistical Analysis

- **Lipid Measurement:** Standardized collection of fasting blood samples at baseline and follow-up visits for central laboratory analysis.
- **Event Adjudication:** A blinded clinical endpoint committee reviews and adjudicates all suspected cardiovascular events according to pre-defined criteria.
- **Statistical Power:** The study is powered to detect a clinically significant relative risk reduction in the primary composite endpoint.

Mechanism and Development Pathway of CETP Inhibitors

The following diagram illustrates the mechanism of action of CETP inhibitors like **anacetrapib** and the key decision points in their clinical development pathway, which was shaped by the mixed results of earlier drugs in this class [4].



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Key Considerations for Researchers

The clinical development of CETP inhibitors has been complex. When working with this class of drugs, please consider the following:

- **Focus on Atherogenic Lipoproteins:** While CETP inhibition dramatically raises HDL-C, the cardiovascular benefit of **anacetrapib** is more strongly attributed to its significant reduction in LDL-C and ApoB [4]. The clinical success of **anacetrapib**, in contrast to earlier failures, may be due to its more potent LDL-lowering effect without off-target toxicity.
- **Safety is Paramount:** Early CETP inhibitors like **torcetrapib** were associated with off-target adverse effects, including elevated blood pressure and increased aldosterone, leading to their discontinuation [4]. A rigorous safety assessment, beyond lipid parameters, is crucial.
- **Outcomes Trials are Essential:** Favorable lipid changes alone are not sufficient to predict clinical benefit. Definitive evidence for a new lipid-modifying agent must come from large-scale, long-term outcomes trials like the REVEAL study [1] [2].

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To cite this document: Smolecule. [Anacetrapib clinical endpoints assessment]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548849#anacetrapib-clinical-endpoints-assessment>]

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